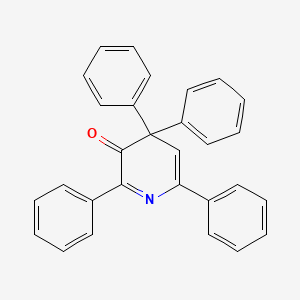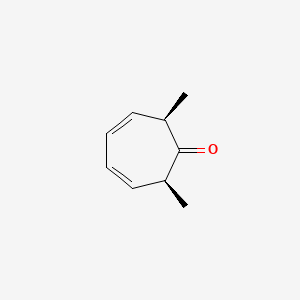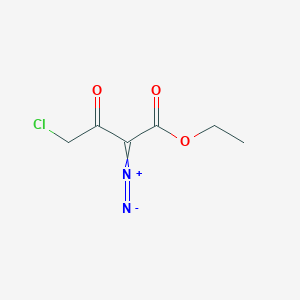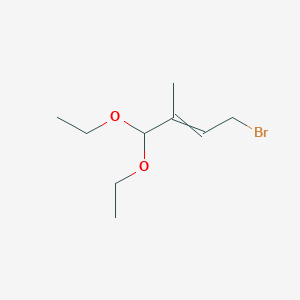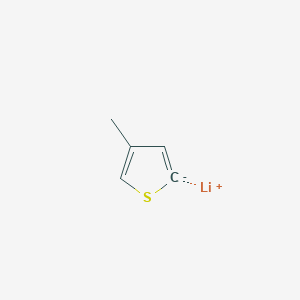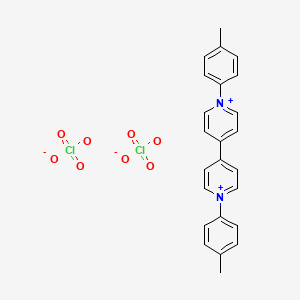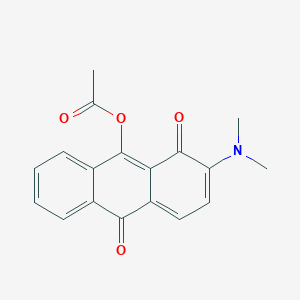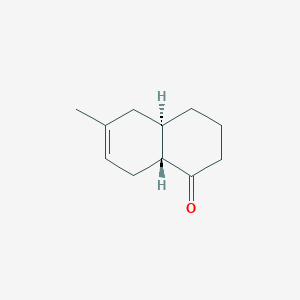
Isoquinolinium, 2-acetyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolinium, 2-acetyl-, chloride is a quaternary ammonium compound derived from isoquinoline It is characterized by the presence of an acetyl group at the second position and a chloride ion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolinium, 2-acetyl-, chloride typically involves the quaternization of isoquinoline with an acetylating agent in the presence of a chloride source. One common method is the reaction of isoquinoline with acetyl chloride under reflux conditions, which results in the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Isoquinolinium, 2-acetyl-, chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The acetyl group can be oxidized to form carboxylate derivatives.
Reduction: The isoquinolinium ring can be reduced to form dihydroisoquinolinium derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Isoquinolinium derivatives with different substituents.
Oxidation: Isoquinolinium carboxylates.
Reduction: Dihydroisoquinolinium compounds.
Aplicaciones Científicas De Investigación
Isoquinolinium, 2-acetyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in the development of new drugs, particularly in targeting specific receptors in the nervous system.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of isoquinolinium, 2-acetyl-, chloride involves its interaction with biological membranes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity. Additionally, it can interact with specific receptors, such as nicotinic acetylcholine receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Isoquinoline: The parent compound, which lacks the acetyl and chloride groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Pyridinium Salts: Similar quaternary ammonium compounds derived from pyridine.
Uniqueness: Isoquinolinium, 2-acetyl-, chloride is unique due to the presence of both the acetyl group and the chloride ion, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
81357-90-6 |
|---|---|
Fórmula molecular |
C11H10ClNO |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
1-isoquinolin-2-ium-2-ylethanone;chloride |
InChI |
InChI=1S/C11H10NO.ClH/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8H,1H3;1H/q+1;/p-1 |
Clave InChI |
SLTJIDXDHSQRDU-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



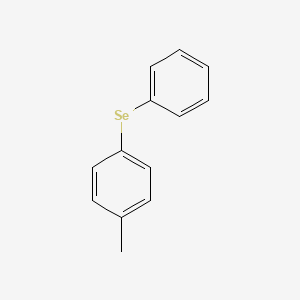
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
